Barettin

Serotonin receptor pharmacology GPCR ligand selectivity Marine natural product target profiling

Barettin is a brominated cyclic dipeptide (2,5-diketopiperazine) derived from the cold-water marine sponge Geodia barretti, composed of a dehydrogenated 6-bromotryptophan residue linked to arginine via two peptide bonds. First isolated in 1986 and structurally revised in 2002, barettin features a characteristic (Z)-exocyclic double bond at the tryptophan α,β-position and a guanidine-bearing arginine side chain.

Molecular Formula C17H19BrN6O2
Molecular Weight 419.3 g/mol
CAS No. 104311-70-8
Cat. No. B3061388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarettin
CAS104311-70-8
Molecular FormulaC17H19BrN6O2
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC=C2C=C3C(=O)NC(C(=O)N3)CCCN=C(N)N
InChIInChI=1S/C17H19BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,6-8,12,22H,1-2,5H2,(H,23,26)(H,24,25)(H4,19,20,21)/b14-6-/t12-/m0/s1
InChIKeyYYFNNPXWRXQUPR-JVXNRYDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Barettin (CAS 104311-70-8): A Brominated Marine Diketopiperazine with Multi-Mechanism Therapeutic Potential


Barettin is a brominated cyclic dipeptide (2,5-diketopiperazine) derived from the cold-water marine sponge Geodia barretti, composed of a dehydrogenated 6-bromotryptophan residue linked to arginine via two peptide bonds . First isolated in 1986 and structurally revised in 2002, barettin features a characteristic (Z)-exocyclic double bond at the tryptophan α,β-position and a guanidine-bearing arginine side chain . With a molecular formula of C17H19BrN6O2 and a molecular weight of 419.28 g/mol, barettin is the principal secondary metabolite found in G. barretti, where it functions as a chemical defense agent against fouling organisms and predators .

Why Barettin Cannot Be Substituted by 8,9-Dihydrobarettin or Debrominated Analogs


Barettin belongs to a family of brominated cyclodipeptides from Geodia barretti that includes 8,9-dihydrobarettin, 8,9-dihydro-8-hydroxybarettin, bromobenzisoxalone barettin, and geobarrettins A–D, yet the presence or absence of a single structural feature—the exocyclic (Z)-double bond between tryptophan and the diketopiperazine core, or the bromine atom at the indole 6-position—dramatically alters target selectivity, potency, and even the presence or absence of biological activity . 8,9-Dihydrobarettin, which lacks this double bond, displays a markedly narrower serotonin receptor profile and reduced antifouling potency compared to barettin, while the synthetic debrominated analog entirely loses cellular antioxidant activity . These divergent structure–activity relationships demonstrate that barettin and its closest in-class congeners are not interchangeable; procurement based solely on the shared diketopiperazine scaffold will not reproduce barettin's specific polypharmacological fingerprint.

Quantitative Differentiation Evidence for Barettin vs. Closest Analogs: Head-to-Head Potency, Selectivity, and Mechanistic Data


Broader 5-HT Receptor Engagement vs. 8,9-Dihydrobarettin's Single-Target Profile

In a direct comparative screen of all seven human serotonin receptor subfamilies expressed in HEK-293 cells, barettin bound to 5-HT2A, 5-HT2C, and 5-HT4 with Ki values of 1.93 μM, 0.34 μM, and 1.91 μM respectively, whereas 8,9-dihydrobarettin interacted exclusively with 5-HT2C (Ki = 4.63 μM) and showed no detectable affinity for 5-HT2A or 5-HT4 . The 13.6-fold higher affinity of barettin at 5-HT2C relative to 8,9-dihydrobarettin, combined with engagement of two additional receptor subtypes, establishes that the exocyclic (Z)-double bond is a critical determinant of receptor recognition.

Serotonin receptor pharmacology GPCR ligand selectivity Marine natural product target profiling

8.8-Fold Higher Antifouling Potency vs. 8,9-Dihydrobarettin Against Barnacle Larval Settlement

In the barnacle Balanus improvisus cyprid settlement assay, barettin inhibited larval settlement with an EC50 of 0.9 μM, whereas the co-isolated natural congener 8,9-dihydrobarettin showed an EC50 of 7.9 μM—an 8.8-fold potency difference . Notably, the antifouling effects of barettin are both nontoxic and reversible, in contrast to conventional organometallic biocides such as tributyltin . A set of simple amino acid controls (L-arginine, L-tryptophan, 5-bromo-D,L-tryptophan, 6-bromo-D,L-tryptophan, 6-fluoro-D,L-tryptophan) showed no settlement inhibition at 10 μM, confirming that the intact diketopiperazine macrocycle is required for activity .

Marine antifouling Barnacle cyprid settlement inhibition Eco-friendly biocide development

Bromine-Dependent Cellular Lipid Peroxidation Activity: Complete Loss with Debrominated Analog

In the cellular lipid peroxidation antioxidant activity (CLPAA) assay using HepG2 human hepatocarcinoma cells, barettin produced a 55% reduction in cumene hydroperoxide-induced lipid peroxidation relative to untreated controls, whereas the synthetic de-brominated analog of barettin showed no detectable activity . In biochemical assays, barettin at 30 μg/mL (71.6 μM) generated a FRAP value of 77 μM trolox equivalents (TE) and an ORAC value of 5.5 μM TE; the debrominated analog displayed comparable biochemical reducing potential but failed to translate this to cellular activity, demonstrating that the bromine atom is essential for membrane permeability and/or intracellular antioxidant efficacy . No cytotoxicity was observed in HepG2, THP-1, or MRC-5 cells at concentrations up to 100 μg/mL .

Antioxidant drug discovery Lipid peroxidation inhibition Halogen-dependent bioactivity

Reversible Noncompetitive Acetylcholinesterase Inhibition: Ki Comparison with 8,9-Dihydrobarettin

Barettin and 8,9-dihydrobarettin were both evaluated as inhibitors of electric eel acetylcholinesterase (AChE), yielding inhibition constants (Ki) of 29 μM and 19 μM respectively via a reversible noncompetitive mechanism . The 1.5-fold higher potency of 8,9-dihydrobarettin over barettin at AChE—the inverse rank order observed in antifouling and 5-HT receptor assays—demonstrates target-specific structure–activity relationship divergence, meaning neither compound is uniformly superior; barettin remains essential for studies requiring AChE inhibition within its broader polypharmacological profile. A library of 22 simplified synthetic analogs confirmed that the brominated indole motif alone is insufficient to recapitulate the inhibitory activity of the natural products .

Acetylcholinesterase inhibition Alzheimer's disease research Reversible enzyme inhibitors

Non-Opioid 5-HT2A Inverse Agonism: Analgesic Mechanism Distinct from Morphine and μ-Opioid Agonists

In a chemotherapy-induced peripheral neuropathy (CIPN) mouse model, barettin demonstrated significant antihyperalgesic activity in male mice . The PRESTO-Tango GPCR functional assay revealed that barettin acts as an inverse agonist at the 5-HT2A receptor, while showing no agonist or antagonist activity at the μ-opioid receptor . This mechanism is fundamentally distinct from clinically dominant opioids such as morphine, oxycodone, and fentanyl, which produce analgesia through μ-opioid receptor agonism with associated liabilities including respiratory depression, constipation, tolerance, and abuse potential. Head-twitch experiments confirmed that barettin does not induce hallucinogenic activity, differentiating it from classical 5-HT2A agonists .

Non-opioid analgesia 5-HT2A inverse agonism Chemotherapy-induced peripheral neuropathy

Kinase Inhibition Footprint: RIPK2 and CAMK1α IC50 Values with IL-10/MCP-1 Modulation

Barettin inhibits the serine/threonine kinases receptor-interacting protein kinase 2 (RIPK2) and calcium/calmodulin-dependent protein kinase 1α (CAMK1α) with IC50 values of 8.0 μM and 5.7 μM respectively, as determined by radioactive (³³P-ATP) filter-binding assay . At the cellular level, barettin reduced secretion of monocyte chemotactic protein-1 (MCP-1) from LPS-stimulated monocytes and modulated interleukin-10 (IL-10) production in a dose- and time-dependent manner, effects linked putatively to CAMK1α inhibition . In human dendritic cells, barettin inhibited IL-10 secretion with an IC50 of 11.8 μM and IL-12p40 with an IC50 of 21.0 μM . The combination of kinase inhibition and downstream cytokine modulation is not reported for 8,9-dihydrobarettin or other structurally simplified diketopiperazine analogs in the same assay systems.

Immunopharmacology Kinase inhibitor screening Atherosclerosis drug discovery

High-Impact Research and Industrial Application Scenarios for Barettin (CAS 104311-70-8)


Marine Antifouling Coating Development: Eco-Friendly Barnacle Settlement Inhibitor

Barettin's EC50 of 0.9 μM against Balanus improvisus cyprid settlement, combined with its nontoxic and reversible mode of action, positions it as a lead compound for formulating environmentally acceptable antifouling coatings that avoid the persistent ecotoxicity of copper- and organotin-based biocides . Its 8.8-fold potency advantage over 8,9-dihydrobarettin makes barettin the preferred natural product scaffold for structure–activity relationship (SAR) campaigns aimed at further potency optimization through synthetic derivatization, as exemplified by the benzo[g]dipodazine series achieving sub-micromolar EC50 values .

Non-Opioid Chronic Pain Drug Discovery: 5-HT2A Inverse Agonist Lead

Barettin's demonstrated 5-HT2A inverse agonism without μ-opioid receptor activity, coupled with in vivo antihyperalgesic efficacy in a CIPN mouse model and absence of hallucinogenic effects, provides a mechanistically novel chemical starting point for developing non-opioid analgesics for chemotherapy-induced neuropathic pain . The differentiation from morphine-like μ-opioid agonists is critical for programs seeking to avoid respiratory depression, physical dependence, and abuse liability inherent to opioid pharmacology .

Atheroprotective Lead Research: Combined Antioxidant and Anti-Inflammatory Agent

Barettin's dual activity—55% reduction in cellular lipid peroxidation in HepG2 cells and dose-dependent inhibition of IL-1β and TNFα secretion from LPS-stimulated THP-1 monocytes—supports its investigation as an atheroprotective lead compound . The bromine-dependent cellular antioxidant efficacy, absent in the debrominated analog, combined with inhibition of the atherogenesis-relevant kinases RIPK2 (IC50 8.0 μM) and CAMK1α (IC50 5.7 μM) and MCP-1 suppression, provides a multi-target pharmacological profile targeting both oxidative lipid damage and inflammatory signaling cascades implicated in atherosclerotic plaque formation .

Serotonin Receptor Tool Compound for Neuropharmacology Screening

With confirmed Ki values of 1.93 μM (5-HT2A), 0.34 μM (5-HT2C), and 1.91 μM (5-HT4) and no activity at the μ-opioid receptor, barettin serves as a well-characterized multi-serotonin receptor ligand useful as a reference compound or chemical probe in GPCR screening cascades studying the interplay between serotonin receptor subtypes . Its markedly distinct selectivity from 8,9-dihydrobarettin (5-HT2C-only, Ki 4.63 μM) further enables head-to-head studies dissecting the contribution of the 5-HT2A and 5-HT4 subtypes to downstream signaling and behavioral outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Barettin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.